N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxyacetamide
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Overview
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxyacetamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a cyclohexyl group attached to the tetrazole ring and an ethoxyacetamide moiety. Tetrazole derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxyacetamide typically involves a multi-step process. One common method is the Ugi-azide reaction, which is a multicomponent reaction involving an aldehyde, an amine, an isocyanide, and an azide source. The reaction is carried out in a suitable solvent, such as methanol or water, and often requires a catalyst like tetradecyltrimethylammonium bromide (TTAB) to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as using water as a solvent and minimizing waste, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted tetrazole derivatives with various functional groups attached to the ring.
Scientific Research Applications
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxyacetamide has several applications in scientific research:
Medicinal Chemistry: Tetrazole derivatives are explored for their potential as anti-inflammatory, antiviral, and anticancer agents.
Agriculture: These compounds can be used as herbicides or fungicides due to their bioactive properties.
Materials Science: Tetrazole derivatives are used in the synthesis of high-energy materials and as precursors for advanced polymers.
Mechanism of Action
The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxyacetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids or amides, allowing it to bind to enzymes or receptors in biological systems. This binding can inhibit or activate specific pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbenzamide
- N-[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]-3,3-dimethylbutanamide
- N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide
Uniqueness
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxyacetamide stands out due to its specific structural features, such as the ethoxyacetamide moiety, which can influence its solubility, stability, and bioactivity. These properties make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-ethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2/c1-2-19-9-12(18)13-8-11-14-15-16-17(11)10-6-4-3-5-7-10/h10H,2-9H2,1H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEQUJYJIUGJBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1=NN=NN1C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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